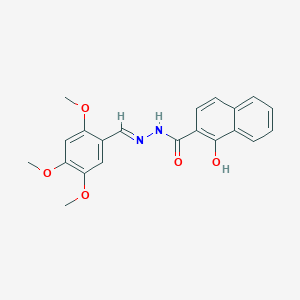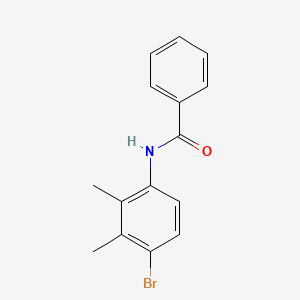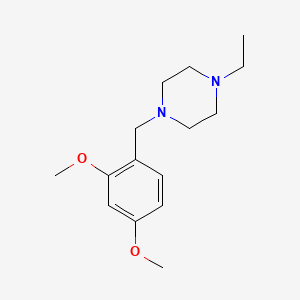
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as PDHI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDHI is a heterocyclic organic compound with a molecular formula of C16H16N2O2 and a molecular weight of 268.31 g/mol.
作用機序
The mechanism of action of 1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole is not completely understood. However, it has been proposed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. In addition, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. In addition, this compound has been found to inhibit the expression of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and has low side effects. However, this compound has some limitations for lab experiments. It has limited solubility in water and may require the use of organic solvents for experiments. In addition, this compound may be metabolized differently in different animal models, which may affect the interpretation of results.
将来の方向性
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole has shown promise for various applications in the fields of medicine, pharmacology, and biochemistry. Future research should focus on further elucidating the mechanism of action of this compound, exploring its potential applications in different disease models, and optimizing its synthesis method to increase yield and purity. In addition, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in different animal models. Finally, the development of this compound derivatives with improved properties may lead to the discovery of new therapeutic agents.
合成法
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole can be synthesized through a multistep reaction involving 2-phenyl-1,3-dioxolane-4-carboxylic acid, phenol, and ammonium acetate. The reaction involves the formation of an imidazole ring through a cyclization reaction. The synthesis method of this compound has been optimized over the years to increase the yield and purity of the compound.
科学的研究の応用
1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
2-phenoxy-1-(2-phenyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(13-21-15-9-5-2-6-10-15)19-12-11-18-17(19)14-7-3-1-4-8-14/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKANUKCAUHHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)

![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)


